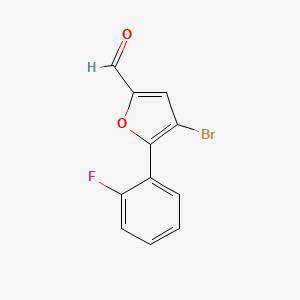
4-Bromo-5-(2-fluorophenyl)furan-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-5-(2-fluorophenyl)furan-2-carbaldehyde is an organic compound with the molecular formula C11H6BrFO2 and a molecular weight of 269.07 g/mol This compound is characterized by a furan ring substituted with a bromine atom at the 4-position and a fluorophenyl group at the 5-position, along with an aldehyde functional group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for preparing 4-Bromo-5-(2-fluorophenyl)furan-2-carbaldehyde involves the bromination of 5-(2-fluorophenyl)furan-2-carbaldehyde. The reaction is typically carried out in chloroform at room temperature. Bromine is added to the solution of 5-(2-fluorophenyl)furan-2-carbaldehyde in chloroform over a period of three days, with bromine being added at 12-hour intervals. The reaction mixture is then washed with saturated aqueous sodium hydrogen carbonate solution and saturated brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by silica gel column chromatography using a hexane-ethyl acetate mixture as the eluent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial production with appropriate modifications to the reaction conditions and purification methods to ensure high yield and purity.
化学反应分析
Types of Reactions
4-Bromo-5-(2-fluorophenyl)furan-2-carbaldehyde can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
Substitution: Products with different functional groups replacing the bromine atom.
Oxidation: 4-Bromo-5-(2-fluorophenyl)furan-2-carboxylic acid.
Reduction: 4-Bromo-5-(2-fluorophenyl)furan-2-methanol.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds for studying biological processes.
Medicine: May serve as a precursor for the synthesis of pharmaceutical compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Bromo-5-(2-fluorophenyl)furan-2-carbaldehyde is not well-documented. its reactivity can be attributed to the presence of the aldehyde group, which can undergo nucleophilic addition reactions, and the bromine atom, which can participate in substitution reactions. The furan ring provides aromatic stability, and the fluorophenyl group can influence the compound’s electronic properties.
相似化合物的比较
Similar Compounds
5-(2-Bromo-4-fluorophenyl)furan-2-carbaldehyde: Similar structure with the bromine and fluorine atoms swapped positions.
4-Bromo-5-phenylfuran-2-carbaldehyde: Lacks the fluorine atom, which may affect its reactivity and applications.
5-(4-Bromo-2-chlorophenoxy)methylfuran-2-carbaldehyde: Contains an additional chlorine atom, which can influence its chemical behavior.
属性
分子式 |
C11H6BrFO2 |
|---|---|
分子量 |
269.07 g/mol |
IUPAC 名称 |
4-bromo-5-(2-fluorophenyl)furan-2-carbaldehyde |
InChI |
InChI=1S/C11H6BrFO2/c12-9-5-7(6-14)15-11(9)8-3-1-2-4-10(8)13/h1-6H |
InChI 键 |
UHNJAJZVEFUIFM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C2=C(C=C(O2)C=O)Br)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


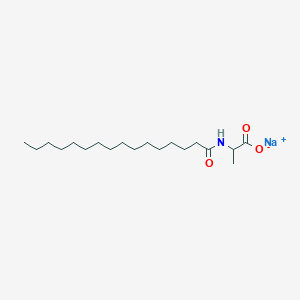
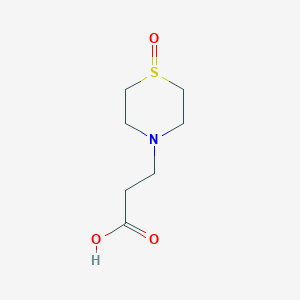
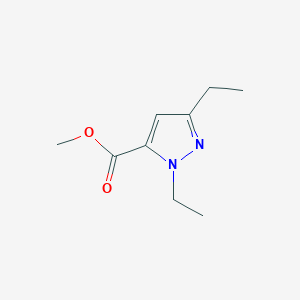
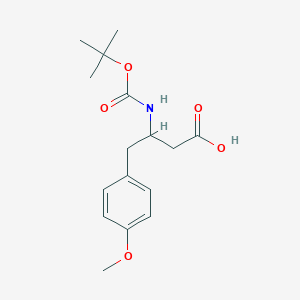
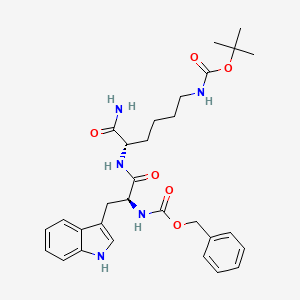
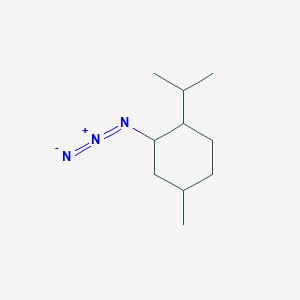
![2,2-Difluoro-6-azabicyclo[3.2.2]nonane-5-carboxylic acid](/img/structure/B12280255.png)
![1-Iodobicyclo[1.1.1]pentane](/img/structure/B12280259.png)
![Methyl 2-(Cbz-amino)-2-[1,1-dioxidodihydro-2H-thiopyran-4(3H)-ylidene]acetate](/img/structure/B12280263.png)
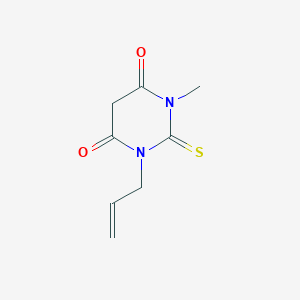
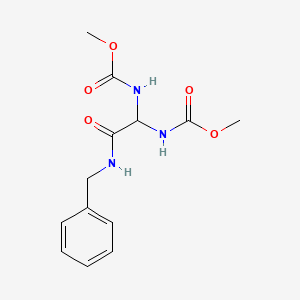
![2-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12280280.png)
![3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium](/img/structure/B12280285.png)
![Sodium;6-[(2-carboxy-2-thiophen-3-ylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B12280294.png)
